molecular formula C8H4BrF B1273471 4-Bromo-1-ethynyl-2-fluorobenzene CAS No. 302912-33-0

4-Bromo-1-ethynyl-2-fluorobenzene

Cat. No. B1273471
M. Wt: 199.02 g/mol
InChI Key: ZSZIITDRDIHDAY-UHFFFAOYSA-N
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Description

4-Bromo-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile synthon in various chemical syntheses. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, which are electron-withdrawing groups that can influence the reactivity of the molecule. The compound's structure allows for its use in the formation of more complex molecules through various organic reactions.

Synthesis Analysis

The synthesis of related halogenated benzene compounds has been explored in several studies. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is structurally similar to 4-Bromo-1-ethynyl-2-fluorobenzene, has been achieved through nucleophilic aromatic substitution reactions, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another study describes a simple synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using nickel(0) complexes, which underscores the utility of bromo-ethynylbenzene derivatives in constructing complex molecules with various functionalities .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been investigated using spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT) methods . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which is relevant for understanding the properties of 4-Bromo-1-ethynyl-2-fluorobenzene.

Chemical Reactions Analysis

Chemical reactions involving halogenated benzene derivatives are diverse. The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene involves a multi-step process including nitration, reduction, diazotization, and bromination . Similarly, the preparation of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes demonstrates the reactivity of such compounds in multi-step synthetic routes . These studies highlight the reactivity of bromo-fluorobenzene derivatives in forming carbon-carbon and carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) approaches . These properties are crucial for understanding the reactivity and potential applications of 4-Bromo-1-ethynyl-2-fluorobenzene in various chemical contexts.

Scientific Research Applications

4-Bromo-1-ethynyl-2-fluorobenzene is a chemical compound with the linear formula HC≡CC6H3(Br)F . It’s typically used in the field of organic chemistry as a building block for the synthesis of more complex molecules .

One potential application of this compound is in the synthesis of pharmaceutical compounds . Bromo-fluorobenzenes, such as 4-Bromo-1-ethynyl-2-fluorobenzene, can serve as valuable building blocks for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .

Another potential use is in the synthesis of aryl acetylenes . Aryl acetylenes are important intermediates in organic synthesis, and 4-Bromo-1-ethynyl-2-fluorobenzene could potentially be used in a Sonogashira type cross-coupling reaction with various haloarenes .

  • Synthesis of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one : This compound can be used in the preparation of complex organic molecules. For example, it can be used in the synthesis of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one .

  • Preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole : Another potential application is in the preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .

  • Agrochemical Intermediate : Similar to its use in pharmaceuticals, 4-Bromo-1-ethynyl-2-fluorobenzene can also be used as an intermediate in the synthesis of agrochemicals .

  • Synthesis of Complex Organic Molecules : This compound can be used in the preparation of complex organic molecules. For example, it can be used in the synthesis of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one .

  • Preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole : Another potential application is in the preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .

  • Agrochemical Intermediate : Similar to its use in pharmaceuticals, 4-Bromo-1-ethynyl-2-fluorobenzene can also be used as an intermediate in the synthesis of agrochemicals .

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, and avoiding inhalation of dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn, and the compound should be used only outdoors or in a well-ventilated area . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-bromo-1-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZIITDRDIHDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393325
Record name 4-bromo-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethynyl-2-fluorobenzene

CAS RN

302912-33-0
Record name 4-bromo-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethynyl-2-fluorobenzene
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